2-Chloro-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound with the molecular formula and a molecular weight of 283.76 g/mol. The compound is identified by its CAS number 1708401-43-7 and is characterized by its unique structural features, which include a naphthyridine core and various substituents that contribute to its chemical properties.
2-Chloro-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile falls under the category of heterocyclic compounds, specifically naphthyridines. These compounds are known for their diverse biological activities and are often studied for their pharmacological properties.
The synthesis of 2-Chloro-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors in the presence of a suitable catalyst.
The detailed reaction pathway can involve multiple steps including nucleophilic substitutions and cyclization reactions that lead to the formation of the naphthyridine structure.
The molecular structure of 2-Chloro-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile features:
The compound's structural data can be represented using various chemical notation systems such as SMILES or InChI formats:
ClC1=CC(C)C2=C(NC(=C2C=C1)N=C(C#N)C)C=C(C=C2)C=C2InChI=1S/C16H14ClN3/c1-10(2)12(17)14(19)15(20)16(21)13(18)11(1)9(22)7(23)8(21)24/h9H,10H2The compound participates in various chemical reactions typical for naphthyridine derivatives:
Understanding the reactivity involves examining how substituents affect reaction rates and mechanisms. For instance, electron-donating groups may enhance nucleophilicity while electron-withdrawing groups could stabilize certain intermediates.
The mechanism of action for 2-Chloro-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is closely related to its interactions with biological targets:
Studies may reveal quantitative data on binding affinities (e.g., Ki values), which help in understanding its pharmacological potential.
The physical properties of 2-Chloro-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile include:
Chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) can provide insights into functional groups and molecular interactions.
2-Chloro-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several potential applications:
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9